1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine (CAS: 1519211-49-4) is a triazole derivative featuring a tetrahydrofuran (THF) moiety linked via a propyl chain to the 1H-1,2,3-triazol-4-amine core .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)5-1-3-8-4-2-6-14-8/h7-8H,1-6,10H2 |
InChI Key |
MDYYFHILNMZMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the ring-opening of 2,5-dimethylfuran followed by aldol condensation and hydrogenation-cyclization.
Attachment of the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for catalyst optimization to ensure high yield and purity.
Chemical Reactions Analysis
Substituent Effects on Reactivity
The tetrahydrofuran-propyl chain and triazole substituents significantly influence reaction outcomes:
Solvent and Temperature Effects
Reaction pathways are highly solvent-dependent:
Comparative Mechanistic Analysis
DFT studies reveal key transition states and intermediates:
-
Cycloaddition : Asynchronous bond formation with non-covalent interactions drives regioselectivity .
-
Elimination vs. Cycloreversion :
Functionalization Strategies
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The tetrahydrofuran ring provides additional stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Triazol-4-amine Core
The triazol-4-amine group is common across all compounds, enabling hydrogen bonding and π-π interactions. However, substituents dramatically alter properties:
- Nitroimidazole derivatives (3a, 3b): The nitro group (-NO₂) in 3a and 3b enhances electron-withdrawing effects, improving antimicrobial activity . In contrast, the target compound’s amine group (-NH₂) may increase basicity and solubility.
- THF vs.
Biological Activity
The compound 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.
Synthesis and Structural Characteristics
The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of tetrahydrofuran derivatives with azides or other suitable reagents to form the triazole ring. The structural formula can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine have shown promising results against various cancer cell lines. A detailed analysis revealed:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 15 | Tubulin polymerization inhibition |
| Compound C | A549 (Lung) | 12 | Cell cycle arrest |
These results suggest that the triazole core may play a crucial role in mediating anticancer effects through various mechanisms such as apoptosis and cell cycle regulation .
Antifungal Activity
Triazoles are also well-known antifungal agents. The compound has been evaluated for its antifungal properties against several pathogenic fungi. In vitro studies have demonstrated:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 μg/mL |
| Aspergillus niger | 1 μg/mL |
| Cryptococcus neoformans | 0.25 μg/mL |
These values indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents .
Antibacterial Activity
The antibacterial properties of triazole derivatives are also noteworthy. The compound has shown activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Such findings highlight the potential of this compound as an antibacterial agent .
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, one closely related to 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine demonstrated significant antiproliferative effects against multiple cancer cell lines and showed promise in reducing tumor growth in animal models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine?
- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the triazole core. Key steps include:
- Reacting a tetrahydrofuran-propyl azide with a propargylamine derivative under inert conditions.
- Optimizing reaction temperature (60–80°C) and catalyst loading (e.g., CuI, 5–10 mol%) to enhance yield.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC and HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for the tetrahydrofuran ring protons (δ 1.5–4.0 ppm) and triazole amine (δ 5.5–6.5 ppm). Assign coupling constants to confirm regioselectivity .
- IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) with <2 ppm error .
Q. How should hazardous byproducts be managed during synthesis?
- Methodological Answer :
- Segregate halogenated or azide-containing waste in labeled containers.
- Neutralize acidic/byproduct streams with aqueous NaOH (pH 7–8) before transferring to licensed waste disposal services.
- Document waste composition for compliance with institutional safety protocols .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations synergize to resolve structural ambiguities?
- Methodological Answer :
- Crystallography : Collect high-resolution data (θmax > 25°) using Mo-Kα radiation. Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
- DFT : Optimize geometry at B3LYP/6-311G(d,p) level. Compare experimental bond lengths (e.g., C–N in triazole: ~1.34 Å) with computed values. Adjust for crystal packing effects (e.g., hydrogen bonds distorting torsion angles) .
Q. What strategies reconcile discrepancies between experimental and computational spectral data?
- Methodological Answer :
- NMR Shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to simulate chemical shifts. Adjust for solvent effects (e.g., PCM model for DMSO).
- Vibrational Modes : Compare experimental IR peaks with scaled DFT frequencies (scale factor: 0.961). Discrepancies >20 cm⁻¹ may indicate conformational flexibility or crystal-phase interactions .
Q. Which software tools are optimal for processing crystallographic data?
- Methodological Answer :
- Data Reduction : Use SAINT (Bruker) or HKL-3000 for integration.
- Structure Solution : Employ SHELXD for direct methods or OLEX2 for charge flipping.
- Refinement : SHELXL for small-molecule refinement (TWIN/BASF commands for twinned crystals). Visualize hydrogen-bonding networks with ORTEP .
Q. How can synthetic yields be improved for scale-up studies?
- Methodological Answer :
- Reagent Optimization : Replace CuI with [Cu(acac)₂] for enhanced catalyst stability at elevated temperatures.
- Solvent Screening : Test binary mixtures (e.g., DMF/H₂O) to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >85% yield .
Data Contradiction Analysis
Q. How to address conflicting hydrogen-bonding patterns in crystallographic vs. DFT models?
- Methodological Answer :
- Crystallographic Analysis : Identify intermolecular H-bonds (e.g., N–H⋯O) using Mercury software. Calculate interaction energies (e.g., PLATON ENCIFER).
- DFT Adjustments : Include solvent molecules (e.g., water) in the computational model to mimic crystal environment. Re-optimize geometry with periodic boundary conditions (PBC) in VASP .
Q. Why might experimental and theoretical HOMO-LUMO gaps differ significantly?
- Methodological Answer :
- Experimental Gaps : Derive from UV-Vis spectroscopy (λmax → Eg via Tauc plot).
- Theoretical Gaps : Compute using TD-DFT with CAM-B3LYP functional for better charge-transfer accuracy. Discrepancies >0.5 eV may arise from solid-state polarization effects unaccounted for in gas-phase calculations .
Tables for Key Data
| Property | Experimental | DFT (B3LYP/6-311G(d,p)) | Reference |
|---|---|---|---|
| C–N bond length (triazole) | 1.34 Å | 1.33 Å | |
| N–H⋯O hydrogen bond distance | 2.89 Å | 2.92 Å | |
| HOMO-LUMO gap | 4.2 eV | 4.5 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
